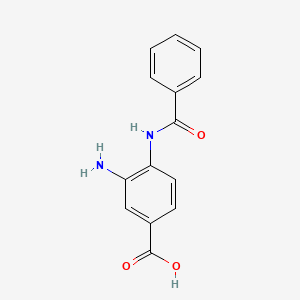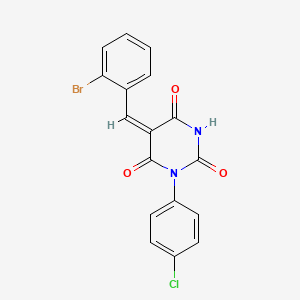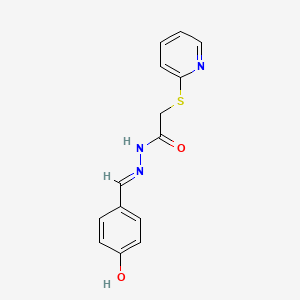![molecular formula C15H23NO B6132229 2-[propyl(1,2,3,4-tetrahydro-2-naphthalenyl)amino]ethanol](/img/structure/B6132229.png)
2-[propyl(1,2,3,4-tetrahydro-2-naphthalenyl)amino]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Propyl(1,2,3,4-tetrahydro-2-naphthalenyl)amino]ethanol, commonly known as PTN, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PTN belongs to the class of compounds known as β-adrenergic receptor agonists, which are known to have various physiological effects on the body.
Aplicaciones Científicas De Investigación
PTN has been studied extensively in scientific research for its potential therapeutic applications. It has been shown to have anti-inflammatory and neuroprotective effects, making it a potential treatment for various neurological disorders such as Alzheimer's disease and Parkinson's disease. PTN has also been studied for its potential to improve cardiac function and treat heart failure. Additionally, PTN has been shown to have anti-cancer properties, making it a potential treatment for various types of cancer.
Mecanismo De Acción
PTN exerts its effects on the body by binding to and activating β-adrenergic receptors. These receptors are found throughout the body and are involved in various physiological processes such as heart rate, blood pressure, and glucose metabolism. By activating these receptors, PTN can modulate these processes and exert its therapeutic effects.
Biochemical and Physiological Effects:
PTN has been shown to have various biochemical and physiological effects on the body. It has been shown to decrease inflammation by reducing the production of pro-inflammatory cytokines. PTN has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, PTN has been shown to improve cardiac function by increasing contractility and reducing fibrosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PTN has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified, making it a viable compound for scientific research. Additionally, PTN has been shown to have low toxicity, making it a safe compound for use in animal studies. However, one limitation of PTN is that it has a short half-life, which may limit its effectiveness in certain applications.
Direcciones Futuras
There are several future directions for the study of PTN. One potential direction is to further investigate its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, PTN could be studied for its potential to improve cardiac function and treat heart failure. Another potential direction is to investigate the anti-cancer properties of PTN and its potential as a cancer treatment. Finally, further optimization of the synthesis method of PTN could lead to increased yield and purity, making it a more viable compound for scientific research.
Métodos De Síntesis
PTN can be synthesized through a multi-step process, starting with the reaction of 2-naphthaldehyde with ethyl acetoacetate to form 2-ethoxynaphthalene-1,4-dione. This intermediate is then reacted with propylamine to form the final product, PTN. The synthesis of PTN has been optimized to increase yield and purity, making it a viable compound for scientific research.
Propiedades
IUPAC Name |
2-[propyl(1,2,3,4-tetrahydronaphthalen-2-yl)amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-2-9-16(10-11-17)15-8-7-13-5-3-4-6-14(13)12-15/h3-6,15,17H,2,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAYWCKKNULPAOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCO)C1CCC2=CC=CC=C2C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-iodo-1-[(1H-1,2,4-triazol-3-ylimino)methyl]-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ol](/img/structure/B6132150.png)

![4-[(3-benzyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid](/img/structure/B6132165.png)

![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6132186.png)
![5-{[2-(4-chlorophenyl)-1-pyrrolidinyl]carbonyl}-3-methylisoxazole](/img/structure/B6132189.png)
![4-{[3-(methoxymethyl)-1-pyrrolidinyl]carbonyl}-1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole](/img/structure/B6132192.png)
![N-{1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}-1-(2-phenylethyl)-4-piperidinamine](/img/structure/B6132197.png)
![6-({[(1-methyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B6132198.png)
![N-allyl-N-[2-(5-methyl-2-nitrophenoxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B6132210.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-3-(3-methyl-1H-pyrazol-1-yl)propanamide](/img/structure/B6132213.png)
![1-[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]-N-methyl-N-[(1-methyl-2-piperidinyl)methyl]methanamine](/img/structure/B6132215.png)
![{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}(4-nitrobenzyl)amine hydrochloride](/img/structure/B6132216.png)

